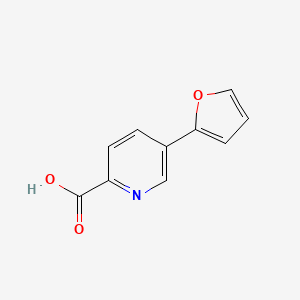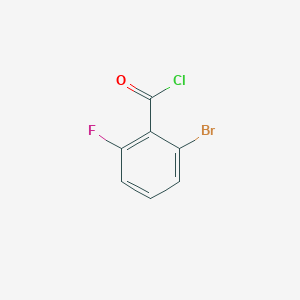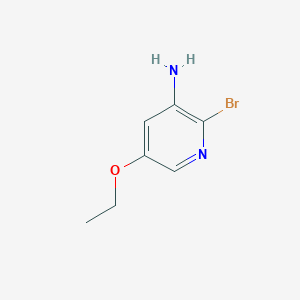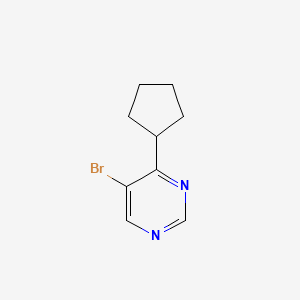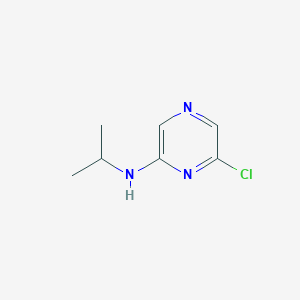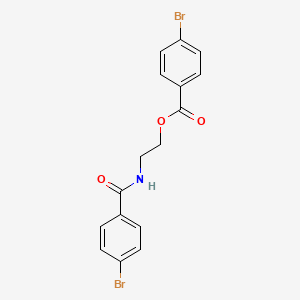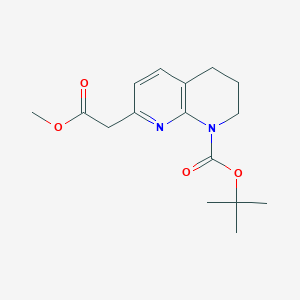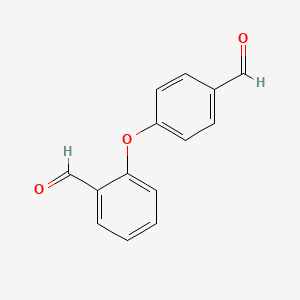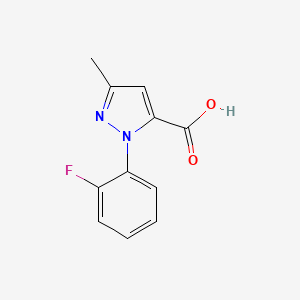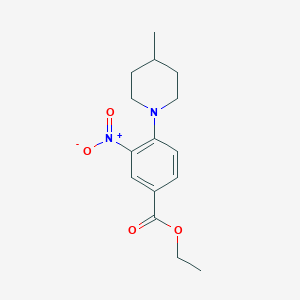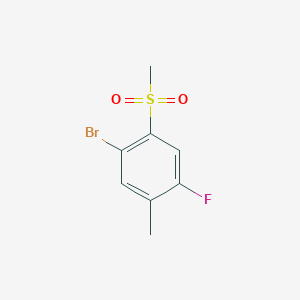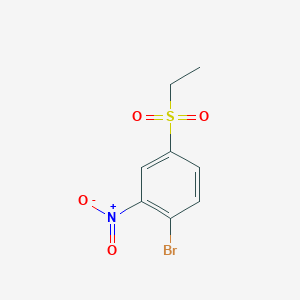
7-Methoxy-1-indanon
Übersicht
Beschreibung
7-Methoxy-1-indanone is a chemical compound with the empirical formula C10H10O2 . It is a solid substance that can be synthesized using chroman-4-one as the starting material .
Molecular Structure Analysis
The molecular formula of 7-Methoxy-1-indanone is C10H10O2 . Unfortunately, the detailed molecular structure analysis is not available in the retrieved information.Physical And Chemical Properties Analysis
7-Methoxy-1-indanone is a solid substance . . The melting point is between 98.0 to 102.0 °C , and the boiling point is 110 °C at 0.1 mmHg .Wissenschaftliche Forschungsanwendungen
1. Energetische Effekte in Methyl- und Methoxy-substituierten Indanonen Eine experimentelle und rechnergestützte Studie zu den energetischen Eigenschaften von Methoxy-substituierten Indanonen wurde durchgeführt . Das Vorhandensein einer Methoxygruppe trägt zu einer Abnahme der Gasphasen-Bildungsenthalpie bei . Diese Forschung liefert wertvolle Erkenntnisse über die energetischen Effekte, die mit dem Vorhandensein einer Methoxygruppe an verschiedenen Positionen von 1-Indanon verbunden sind .
Synthese komplexer molekularer Gerüste
7-Methoxy-1-indanon kann als effektives zyklisches Substrat für verschiedene Zwei-Kohlenstoff-Ringexpansionsreaktionen dienen . Diese Reaktionen werden häufig in organischen Transformationen zur Konstruktion komplexer molekularer Gerüste eingesetzt .
Synthese von polycyclischen Verbindungen
Annellierungen mit 1-Indanonen wurden zur Konstruktion von kondensierten und spirocyclischen Gerüsten verwendet . Eine Vielzahl von Transformationen bietet eine stereoselektive Bildung der gewünschten polycyclischen Verbindungen .
Produktion von bioaktiven Naturstoffen
Annellierte Indanon-Gerüste bilden wichtige Strukturbestandteile vieler bioaktiver Naturstoffe . Mehrere Reaktionen liefern biologisch relevante Verbindungen und Naturstoffe .
Synthese von 10,15-Dihydro-4,9,14-trimethoxy-5H-diindeno[1,2-a;1′,2′-c]fluoren
this compound kann verwendet werden, um 10,15-Dihydro-4,9,14-trimethoxy-5H-diindeno[1,2-a;1′,2′-c]fluoren über säurekatalysierte Trimerisierung zu synthetisieren .
Synthese von 1-Indanon durch Cyclisierung
this compound kann durch Cyclisierung von 3-(4-Methoxyphenyl)propionsäure unter US- oder MW-Bestrahlung synthetisiert werden .
Safety and Hazards
Wirkmechanismus
Target of Action
Indanones, a class of compounds to which 7-methoxy-1-indanone belongs, are known to interact with various biological targets, including adrenergic receptors . These receptors are metabotropic receptors located on cell membranes and are stimulated by catecholamines, especially adrenaline and noradrenaline .
Mode of Action
It’s known that indanones can undergo various chemical transformations, including cyclization and annulation, to form complex molecular structures . These transformations could potentially alter the activity and interaction of the compound with its targets.
Biochemical Pathways
Indanones are known to be involved in the synthesis of various biologically relevant compounds and natural products . These include plecarpenene/plecarpenone, swinhoeisterol A, cephanolides A–D, diptoindonesin G, and atlanticone C .
Pharmacokinetics
The compound is a solid at room temperature , with a melting point of 99-102 °C , which could influence its bioavailability.
Result of Action
It can be used to synthesize 10,15-dihydro-4,9,14-trimethoxy-5h-diindeno[1,2-a;1′,2′-c]fluorene via acid-catalyzed trimerization .
Biochemische Analyse
Biochemical Properties
7-Methoxy-1-indanone plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is known to interact with various enzymes and proteins, facilitating reactions that lead to the formation of larger, more complex structures. For instance, 7-Methoxy-1-indanone can be used to synthesize 10,15-Dihydro-4,9,14-trimethoxy-5H-diindeno[1,2-a;1′,2′-c]fluorene via acid-catalyzed trimerization . This interaction highlights its role as a building block in organic synthesis, where it acts as a substrate for enzyme-catalyzed reactions.
Cellular Effects
The effects of 7-Methoxy-1-indanone on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of indanone, including 7-Methoxy-1-indanone, exhibit cytotoxic activities against certain cancer cell lines . This suggests that 7-Methoxy-1-indanone may impact cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, 7-Methoxy-1-indanone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, indanone derivatives have been shown to inhibit cholinesterases, enzymes involved in the breakdown of acetylcholine . This inhibition can result in increased levels of acetylcholine, thereby affecting neurotransmission and potentially offering therapeutic benefits for neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxy-1-indanone can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have indicated that 7-Methoxy-1-indanone is relatively stable under standard laboratory conditions
Dosage Effects in Animal Models
The effects of 7-Methoxy-1-indanone vary with different dosages in animal models. Research has shown that indanone derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, in a study involving a mouse model of polycystic kidney disease, 1-Indanone, a related compound, was found to slow down cyst development at specific dosages . This highlights the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
7-Methoxy-1-indanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other metabolites. The metabolic flux and levels of metabolites can be influenced by the presence of 7-Methoxy-1-indanone, affecting overall cellular metabolism . Understanding these pathways is essential for elucidating the compound’s role in metabolic processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 7-Methoxy-1-indanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its bioavailability and efficacy . Studies have shown that the distribution of indanone derivatives can vary significantly, affecting their therapeutic potential and side effects.
Subcellular Localization
The subcellular localization of 7-Methoxy-1-indanone is a critical factor that affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic targets.
Eigenschaften
IUPAC Name |
7-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-9-4-2-3-7-5-6-8(11)10(7)9/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXBVBATQPHSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302111 | |
| Record name | 7-Methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34985-41-6 | |
| Record name | 34985-41-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methoxy-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


